molecular formula C19H24N4O3S B2948403 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2034223-07-7

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No.: B2948403
CAS No.: 2034223-07-7
M. Wt: 388.49
InChI Key: DYDSGNIOPPPQCB-UHFFFAOYSA-N
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Description

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-27(25,26)17-7-2-14(3-8-17)4-9-19(24)22-11-10-16(12-22)23-13-18(20-21-23)15-5-6-15/h2-3,7-8,13,15-16H,4-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDSGNIOPPPQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one represents a novel structure with potential biological applications. The triazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes:

  • Triazole ring : A five-membered ring that contributes to its biological activity.
  • Pyrrolidine moiety : Enhances the interaction with biological targets.
  • Methylsulfonyl group : Known to improve solubility and bioavailability.

Molecular Formula:

C15H20N6O2SC_{15}H_{20}N_{6}O_{2}S

IUPAC Name:

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Anticancer Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, a series of 4-(1,2,3-triazol-1-yl)coumarin derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines (e.g., MCF-7, SW480, A549) using MTT assays. Results demonstrated that modifications at specific positions of the triazole ring enhanced antiproliferative activity significantly .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
4-(1,2,3-Triazol-1-yl)coumarin 23MCF-710.5G2/M phase arrest & apoptosis
4-(piperazin-1-yl)coumarinSW48015.0Induction of apoptosis
Triazole derivative XA54912.8Cell cycle arrest

Antimicrobial Activity

Triazole derivatives have also shown promise as antimicrobial agents. The presence of the triazole ring enhances the ability to inhibit bacterial growth. In vitro studies have demonstrated that compounds similar to the target compound exhibit significant inhibitory effects against Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Evaluation
A study was conducted where several triazole derivatives were screened against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to improved antimicrobial potency.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole-containing compounds. Key findings include:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring significantly enhances anticancer activity.
  • Ring Modifications : Alterations in the cyclopropyl group can impact both solubility and bioactivity.

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